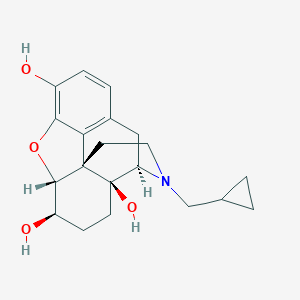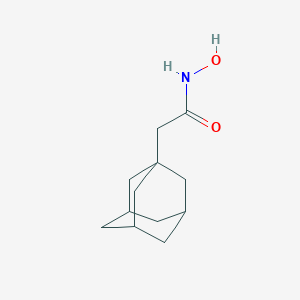
2-(1-adamantyl)-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)-N-hydroxyacetamide is an organic compound that features an adamantane core structure. Adamantane is a tricyclic hydrocarbon known for its stability and unique three-dimensional structure. The incorporation of the adamantane moiety into various chemical compounds often imparts enhanced stability and lipophilicity, making these compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-hydroxyacetamide typically involves the functionalization of the adamantane core. One common method is the reaction of 1-adamantylamine with acetic anhydride to form 1-adamantylacetamide, followed by hydroxylation to yield the final product. The reaction conditions often involve the use of strong acids or bases to facilitate the hydroxylation step.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantylamines.
Scientific Research Applications
2-(1-Adamantyl)-N-hydroxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s stability and lipophilicity make it useful in the study of biological membranes and drug delivery systems.
Medicine: Derivatives of adamantane, including this compound, are explored for their potential antiviral and anticancer properties.
Industry: The compound is used in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-hydroxyacetamide involves its interaction with biological membranes and enzymes. The adamantane core can insert into lipid bilayers, altering membrane fluidity and permeability. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Adamantanol: Contains a hydroxyl group but lacks the acetamide functionality, affecting its solubility and reactivity.
2-(1-Adamantyl)ethanol: Similar in structure but with an ethyl chain instead of an acetamide group, altering its physical and chemical properties.
Uniqueness
2-(1-Adamantyl)-N-hydroxyacetamide is unique due to the presence of both the adamantane core and the N-hydroxyacetamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(1-adamantyl)-N-hydroxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-11(13-15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,15H,1-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZCKUGJZBWOQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377918 |
Source


|
| Record name | 2-(1-adamantyl)-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136561-40-5 |
Source


|
| Record name | 2-(1-adamantyl)-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

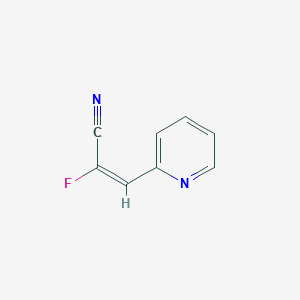
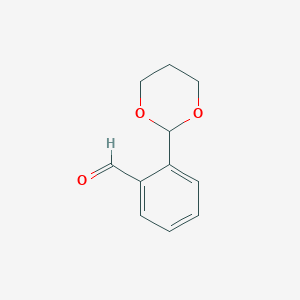
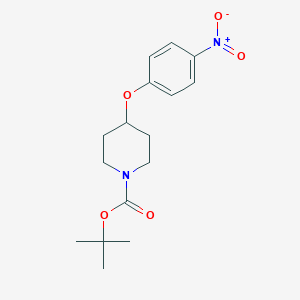
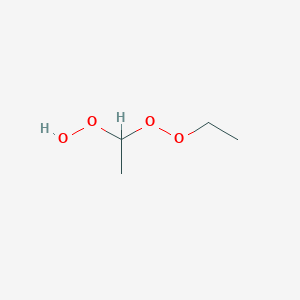
![hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione](/img/structure/B163266.png)



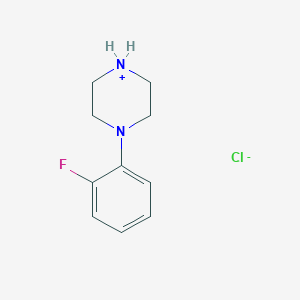
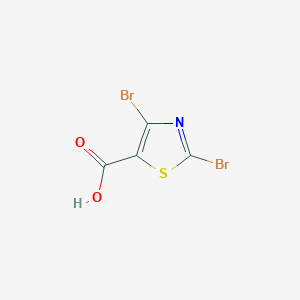
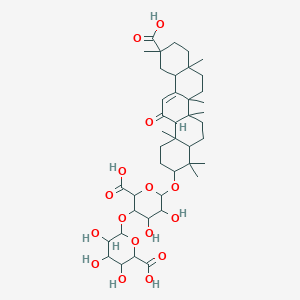
![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)
